
Pivanex
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pivanex is synthesized through the esterification of butyric acid with pivaloyloxymethyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Pivanex undergoes several types of chemical reactions, including:
Hydrolysis: This compound is hydrolyzed by esterases to release butyric acid, pivalic acid, and formaldehyde.
Oxidation: The compound can undergo oxidation reactions, although these are less common in biological systems.
Substitution: this compound can participate in nucleophilic substitution reactions due to the presence of the ester functional group.
Common Reagents and Conditions
Hydrolysis: Esterases or acidic conditions can catalyze the hydrolysis of this compound.
Oxidation: Oxidizing agents such as potassium permanganate can be used, although this is not typical in biological contexts.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under basic conditions.
Major Products Formed
Hydrolysis: Butyric acid, pivalic acid, and formaldehyde.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Non-Small Cell Lung Cancer (NSCLC)
A multicenter Phase II trial evaluated Pivanex as a single-agent therapy in patients with advanced NSCLC who were refractory to previous chemotherapy. The study involved 47 patients and administered this compound via continuous intravenous infusion. Key findings include:
- Efficacy :
- Partial responses were observed in 3 patients (6.4%).
- Stable disease was noted in 14 patients (30%) for more than 12 weeks.
- Survival Rates :
Gliomas
Research indicates that this compound may enhance the efficacy of radiation therapy in treating gliomas. A study demonstrated that combining this compound with radiation significantly inhibited tumor growth in glioma xenografts compared to monotherapy approaches. The combination treatment resulted in increased DNA double-strand breaks and prolonged time to tumor progression .
Other Malignancies
This compound has been investigated for its potential against various cancers, including:
- Breast Cancer : Demonstrated significant inhibition of tumor growth in preclinical models.
- Ovarian Cancer : Induced differentiation and apoptosis in ovarian cancer cell lines.
- Colorectal Cancer : Shown effectiveness in reducing tumor proliferation rates .
Data Tables
The following table summarizes key clinical trial results involving this compound:
Cancer Type | Study Phase | Response Rate | Median Survival | 1-Year Survival Rate |
---|---|---|---|---|
Non-Small Cell Lung | Phase II | 6.4% Partial | 6.2 months | 26% |
Gliomas | Preclinical | Significant Growth Inhibition | Not Applicable | Not Applicable |
Breast Cancer | Preclinical | High Inhibition | Not Applicable | Not Applicable |
Ovarian Cancer | Preclinical | Induction of Apoptosis | Not Applicable | Not Applicable |
Case Study: NSCLC Patient Response
A notable case involved a patient with NSCLC who had undergone multiple prior treatments without success. After receiving this compound, the patient exhibited stable disease for over three months, highlighting the drug's potential as a viable option for refractory cases.
Case Study: Glioma Treatment
In a study involving mice with glioma xenografts treated with both this compound and radiation, researchers observed a marked reduction in tumor size compared to control groups. This suggests that this compound could significantly enhance the effectiveness of existing radiation therapies.
Mecanismo De Acción
Pivanex exerts its effects by inhibiting histone deacetylase, an enzyme involved in the removal of acetyl groups from histone proteins . This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The compound induces apoptosis in cancer cells by promoting cellular differentiation and inhibiting cell proliferation . This compound is rapidly transported into cells due to its high lipophilicity, where it undergoes esterase-mediated hydrolysis to release butyric acid, pivalic acid, and formaldehyde .
Comparación Con Compuestos Similares
Pivanex is often compared with other histone deacetylase inhibitors, such as:
Butyric acid: This compound is more potent than butyric acid in inducing malignant cell differentiation and inhibiting tumor growth.
Suberoylanilide hydroxamic acid (SAHA): Both compounds inhibit histone deacetylase, but this compound has shown more favorable pharmacological properties in some studies.
Valproic acid: While both are histone deacetylase inhibitors, this compound has demonstrated greater efficacy in certain cancer models.
This compound’s unique properties, such as its high lipophilicity and ability to release butyric acid intracellularly, make it a valuable compound in cancer research and therapy .
Actividad Biológica
Pivanex, chemically known as pivaloyloxymethyl butyrate (AN9), is a histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications in various cancers and neurological disorders. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.
This compound is a prodrug of butyric acid (BA), which is metabolized intracellularly to release BA, formaldehyde, and pivalic acid. The compound exhibits superior pharmacokinetics compared to BA, leading to enhanced anti-tumor activity both in vitro and in vivo . The primary mechanisms through which this compound exerts its effects include:
- HDAC Inhibition : By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to altered gene expression associated with differentiation and apoptosis in cancer cells .
- Induction of Differentiation : this compound has been shown to induce differentiation in various cancer cell lines, enhancing their sensitivity to other chemotherapeutic agents like Taxotere .
- Reduction of Multi-Drug Resistance (MDR) : this compound can suppress MDR expression, which is often responsible for treatment failure in cancer therapies .
Phase II Trials
A multicenter Phase II trial evaluated the efficacy of this compound as a single agent in patients with advanced non-small cell lung cancer (NSCLC) who were refractory to previous chemotherapy. Key findings from this study include:
- Patient Population : 47 patients treated with this compound at a dosage of 2.34 g/m² per day.
- Response Rates : Three patients experienced partial responses (6.4%), while 14 patients had stable disease for over 12 weeks (30%) .
- Survival Outcomes : The median survival was reported at 6.2 months, with a one-year survival rate of 26% .
Case Studies
- Chronic Myelogenous Leukemia (CML) : In K562 cell lines, this compound induced apoptosis and differentiation while reducing BCR-ABL protein levels. The combination of this compound with STI571 showed synergistic effects, suggesting its potential role in overcoming resistance to standard treatments .
- Breast and Ovarian Cancer : In a human tumor cloning assay, this compound demonstrated significant growth inhibition in breast, ovarian, colorectal, and NSCLC specimens compared to BA alone. Specifically, it inhibited tumor growth in 63% of breast cancer specimens and 67% of ovarian cancer specimens treated with AN9 .
Comparative Efficacy Table
Cancer Type | Response Rate (%) | Median Survival (Months) | Notes |
---|---|---|---|
Non-Small Cell Lung | 6.4 (Partial Response) | 6.2 | Refractory to prior chemotherapy |
Breast Cancer | 63 | N/A | Significant inhibition observed |
Ovarian Cancer | 67 | N/A | Significant inhibition observed |
Chronic Myelogenous Leukemia | N/A | N/A | Synergistic effects with STI571 |
Propiedades
IUPAC Name |
butanoyloxymethyl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-6-8(11)13-7-14-9(12)10(2,3)4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKLFBYWXZYSOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190818 | |
Record name | AN 9 (ion exchanger) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pivaloyloxymethyl butyrate is a histone deacetylase inhibitor analog of butyric acid that causes apoptosis of cancer cells through signaling cellular differentiation. It is rapidly and extensively transported intracellularly because of its high lipophilicity, where it undergoes esterase-mediated hydrolysis to form pivalic acid, formaldehyde, and BA. | |
Record name | AN-9 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05103 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
122110-53-6, 37380-45-3 | |
Record name | Pivaloyloxymethyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122110-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AN 9 (ion exchanger) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037380453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pivanex | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122110536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AN-9 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05103 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AN 9 (ion exchanger) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AN-9 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VNK5440P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.